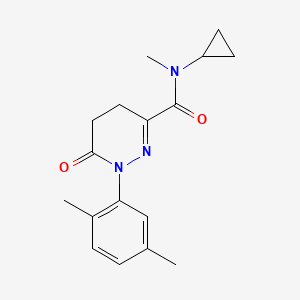
N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. It belongs to the class of quinazoline derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide is its potential as a therapeutic agent for various diseases. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of this compound is its limited solubility, which may affect its bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide. One potential direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its potential as a therapeutic agent in clinical trials.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide involves several steps, including the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent reaction with cyclohexyl isocyanate. The final product is obtained through the reaction of the resulting intermediate with methyl chloroacetate.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-3-22-18(24)15-11-7-8-12-16(15)20-19(22)25-13-17(23)21(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXHVLLAGHBGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)

![4-[2-[4-(4-Methoxybenzoyl)piperidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534150.png)
![N-butyl-N-methyl-1-(3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonyl)piperidine-4-carboxamide](/img/structure/B7534162.png)

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)

![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
